molecular formula C9H5BrFNO B6333495 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole CAS No. 883230-59-9

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Cat. No.: B6333495
CAS No.: 883230-59-9
M. Wt: 242.04 g/mol
InChI Key: VSDDAZBDGUYXHH-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is unique due to the presence of both the oxazole ring and the 4-bromo-2-fluorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDDAZBDGUYXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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